molecular formula C19H23NO6S2 B11384639 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

Cat. No.: B11384639
M. Wt: 425.5 g/mol
InChI Key: DFKZIACOASAKCB-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of a thiophene ring, a dioxido tetrahydrothiophene moiety, and a trimethoxybenzyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: Starting from simple precursors like 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the dioxido tetrahydrothiophene moiety: This step may involve the oxidation of a tetrahydrothiophene derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the trimethoxybenzyl group: This can be achieved through nucleophilic substitution reactions, where the trimethoxybenzyl halide reacts with a thiophene derivative.

    Formation of the carboxamide linkage: This step involves the reaction of a carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining reaction steps to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and dioxido tetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Applications in materials science, such as organic electronics or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Trimethoxybenzyl derivatives: Compounds featuring the trimethoxybenzyl group attached to different core structures.

    Dioxido tetrahydrothiophene derivatives: Compounds with the dioxido tetrahydrothiophene moiety but different functional groups.

Uniqueness

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H23NO6S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H23NO6S2/c1-24-15-9-13(10-16(25-2)18(15)26-3)11-20(14-6-8-28(22,23)12-14)19(21)17-5-4-7-27-17/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3

InChI Key

DFKZIACOASAKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3

Origin of Product

United States

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